molecular formula C21H20FNO2 B2522452 3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide CAS No. 1795084-20-6

3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide

Cat. No.: B2522452
CAS No.: 1795084-20-6
M. Wt: 337.394
InChI Key: QTAJXNDMEZTVGQ-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide is an organic compound that features a fluorinated phenyl group, a naphthalene moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide typically involves the following steps:

  • Formation of the Amide Bond: : The initial step involves the reaction of 2-fluorobenzoyl chloride with 2-hydroxy-2-(naphthalen-1-yl)ethylamine in the presence of a base such as triethylamine. This reaction forms the amide bond, yielding the intermediate this compound.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-(2-fluorophenyl)-N-(2-oxo-2-(naphthalen-1-yl)ethyl)propanamide.

    Reduction: Formation of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity. The hydroxyl and amide groups facilitate hydrogen bonding, which is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide
  • 3-(2-bromophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide
  • 3-(2-methylphenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide

Uniqueness

3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO2/c22-19-11-4-2-7-16(19)12-13-21(25)23-14-20(24)18-10-5-8-15-6-1-3-9-17(15)18/h1-11,20,24H,12-14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAJXNDMEZTVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CCC3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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